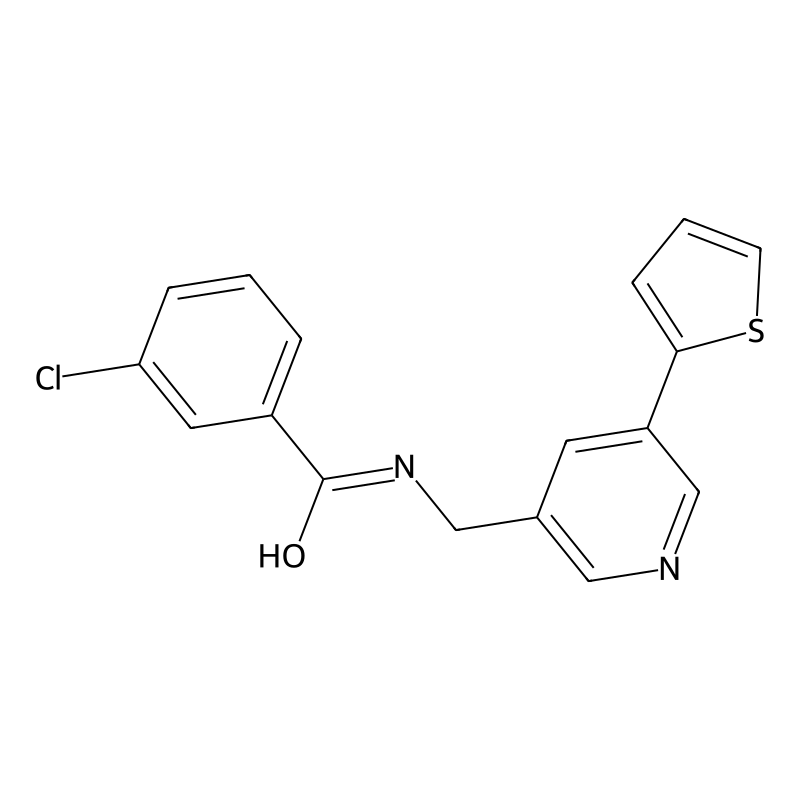3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Biological Potential of Indole Derivatives
Field: Biological and Pharmaceutical Sciences
Application: Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Method of Application: The methods of application vary depending on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
Results: Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Anti-tubercular Agents
Field: Pharmaceutical Sciences
Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Method of Application: These compounds were synthesized and then tested in vitro for their anti-tubercular activity .
Results: Among the tested compounds, five compounds showed significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Antiviral Agents
Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Method of Application: These compounds were synthesized and then tested in vitro for their antiviral activity .
Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Aldosterone Synthase Inhibitors
Application: Aldosterone synthase (CYP11B2) inhibition is a promising novel mechanism to lower arterial blood pressure .
Method of Application: Human clinical studies were conducted with LCI699, a compound similar to the one .
Results: LCI699’s low CYP11B1/CYP11B2 selectivity resulted in blunting of adrenocorticotropic hormone-stimulated cortisol secretion .
Anticancer Agents
Application: Indole derivatives have shown various biological activities, including anticancer activity .
Method of Application: These compounds are synthesized and then tested in vitro or in vivo for their anticancer activity .
Anti-Inflammatory Agents
Application: Indole derivatives possess various biological activities, including anti-inflammatory activity .
Method of Application: These compounds are synthesized and then tested in vitro or in vivo for their anti-inflammatory activity .
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound classified as a heterocyclic compound. Its structure features a benzamide core that is substituted at the nitrogen atom with a 5-(thiophen-2-yl)pyridin-3-ylmethyl group and a chlorine atom at the 3-position of the benzene ring. The presence of chlorine, nitrogen, and sulfur atoms in its structure contributes to its unique chemical and biological properties, making it an interesting subject for research in medicinal chemistry and material science.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to derivatives with various functional groups.
- Coupling Reactions: The thiophene and pyridine rings can participate in coupling reactions with other electrophiles or nucleophiles, enabling the synthesis of more complex structures.
- Oxidation and Reduction: The sulfur atom in the thiophene ring may undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield amines .
Research indicates that 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibits potential biological activities. It primarily targets multiple receptor tyrosine kinases, including:
- Colony-Stimulating Factor-1 Receptor (CSF-1R)
- c-Kit Proto-Oncogene Proteins (c-Kit)
- Fms-Like Tyrosine Kinase-3 (Flt-3)
These interactions suggest its potential as an anticancer agent due to its ability to inhibit tumor growth and metastasis . Additionally, preliminary studies indicate antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigation.
The synthesis of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves several steps:
- Formation of the Pyridine Ring: A condensation reaction between 2-acetylthiophene and an appropriate aldehyde is used to synthesize the pyridine derivative.
- Chlorination: Chlorine is introduced into the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
- Benzamide Core Formation: The benzamide core is created by reacting an amine with a benzoyl chloride derivative under basic conditions.
- Coupling Reaction: Finally, the pyridine derivative is coupled with the benzamide core through a nucleophilic substitution reaction .
3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has diverse applications:
- In Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
- In Biology: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
- In Medicine: Explored for therapeutic applications in treating various diseases, particularly cancers.
- In Industry: Utilized in developing novel materials with specific electronic or optical properties due to its unique structure .
Studies on the interactions of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide with biological targets have revealed significant insights into its mechanism of action. It primarily inhibits receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth rates and enhanced apoptosis in cancer cells. Further research is needed to elucidate the precise mechanisms involved and to evaluate its efficacy in vivo .
Several compounds share structural similarities with 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(4-(pyridin-3-yloxy)phenyl)thiazole | Contains bromine and thiazole; phenyl group | Antimicrobial activity |
| 5-chloro-N-(pyridin-3-methyl)thiophene-2-carboxamide | Contains chlorine; thiophene ring | Potential anticancer activity |
| 5-chloro-N-(pyridin-4-yloxy)benzamide | Contains chlorine; pyridine ring | Anticancer properties |
| 5-bromo-N-cyclopentylpyrimidin-4-amines | Contains bromine; pyrimidine ring | Selective inhibitor of cyclin-dependent kinases |
The uniqueness of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-y-l)methyl)benzamide lies in its combination of halogens, heterocycles, and a benzamide structure, which may contribute to diverse biological activities not observed in other similar compounds. Its potential for selective targeting in therapeutic applications makes it a promising candidate for further investigation in drug development.








